1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-12(6-8-13)11-19-14(20)9-10-15(19)21/h5-8H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNAHQTQMHHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125810 | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449132-28-8 | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449132-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Boronate Ester Intermediate
| Step | Reagents & Catalysts | Solvent | Temperature & Time | Yield | Notes |
|---|---|---|---|---|---|
| Reaction of 4-bromobenzyl alcohol with pinacolborane | 4-bromobenzyl alcohol, pinacolborane, Pd catalyst (e.g., Pd(PPh3)4) | Organic solvent (e.g., THF or DMF) | Reflux or 80°C, 3–4 h | 60–80% (typical) | Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl intermediate |
| Boronation using bis(pinacolato)diboron | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), KOAc | DMF or DMSO | 80°C, 3–4 h | 70–90% | Alternative method to install boronate ester on aromatic ring |
This step is critical for installing the boronate functional group, which enables subsequent cross-coupling.
Coupling with Pyrrolidine-2,5-dione
| Step | Reagents & Catalysts | Solvent | Temperature & Time | Yield | Notes |
|---|---|---|---|---|---|
| Coupling of boronate ester with pyrrolidine-2,5-dione | Boronate ester intermediate, pyrrolidine-2,5-dione, base (e.g., K2CO3), Pd catalyst (e.g., Pd(PPh3)4) | DMF or 1,4-dioxane/water mixture | Reflux or 70–90°C, 3–16 h | 60–85% | Suzuki-Miyaura coupling to form target compound |
Typical bases include potassium carbonate or cesium carbonate, and solvents are polar aprotic or mixed aqueous-organic systems to facilitate solubility and reaction efficiency.
Representative Experimental Data
| Reaction Step | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Notes |
|---|---|---|---|---|---|---|---|
| Boronation of 4-bromobenzyl alcohol | Pd(PPh3)4 | KOAc | DMF | 80 | 3 | ~75 | Formation of pinacol boronate ester intermediate |
| Suzuki coupling with pyrrolidine-2,5-dione | Pd(PPh3)4 or Pd(dppf)Cl2 | K2CO3 or Cs2CO3 | DMF or 1,4-dioxane/H2O | 70–90 | 3–16 | 60–85 | Coupling step to form final compound |
Reaction Mechanistic Insights and Optimization
- Catalyst Selection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bis(diphenylphosphino)ferrocene palladium(II) dichloride are commonly used, offering high activity and selectivity.
- Base Role: Carbonate bases (potassium or cesium carbonate) facilitate deprotonation and enhance coupling efficiency.
- Solvent Systems: Polar aprotic solvents like DMF, sometimes mixed with water or ethanol, improve solubility of reactants and catalyst stability.
- Temperature and Time: Elevated temperatures (70–90°C) and prolonged reaction times (up to 16 hours) are typical to ensure complete conversion.
- Purification: Post-reaction purification is usually achieved by silica gel column chromatography using hexane/ethyl acetate gradients.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range | Comments |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Palladium-based catalysts preferred |
| Base | K2CO3, Cs2CO3, KOAc | Carbonate bases most effective |
| Solvent | DMF, 1,4-dioxane, water mixtures | Solvent choice affects yield and purity |
| Temperature | 70–90°C | Reflux or controlled heating |
| Reaction Time | 3–16 hours | Longer times improve yield |
| Yield | 60–85% overall | Dependent on reaction optimization |
Research Findings and Applications
- The boronate ester intermediate is versatile and can be prepared with high yields using palladium-catalyzed borylation.
- The Suzuki-Miyaura coupling with pyrrolidine-2,5-dione proceeds efficiently under basic conditions, enabling synthesis of the target compound with good purity.
- The compound’s boronate functionality enables further synthetic transformations, making it valuable in medicinal chemistry and material science.
- Optimization of catalyst loading, base selection, and solvent system can significantly improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide to form the corresponding boronic acid.
Reduction Reactions: Reduction of the pyrrolidine-2,5-dione moiety can be achieved using hydride donors such as sodium borohydride.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Hydrogen Peroxide: For oxidation reactions.
Sodium Borohydride: For reduction reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids: Formed via oxidation.
Reduced Pyrrolidine Derivatives: Formed via reduction.
Scientific Research Applications
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Biological Studies: Employed in the study of boron-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione involves its interaction with molecular targets through the boron atom in the dioxaborolane group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The compound’s ability to participate in cross-coupling reactions also allows it to be incorporated into larger molecular frameworks, influencing their biological activity .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of arylboronic esters with varying heterocyclic cores and substitution patterns. Key structural analogs include:
Key Observations :
- Substitution Position : Para-substituted derivatives (e.g., the target compound) exhibit higher reactivity in Suzuki-Miyaura couplings compared to meta-substituted analogs due to reduced steric hindrance .
- Heterocyclic Core : The succinimide group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to morpholine or piperidine derivatives .
- Linker Chemistry : Benzyl-linked derivatives (e.g., the target compound) are more stable under basic conditions than benzoyl-linked analogs, which are prone to hydrolysis .
Q & A
Q. What are the standard synthetic routes for preparing 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione, and what key reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
Borylation : Introduction of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct substitution using pinacol boronic ester precursors.
Functionalization : Attachment of the pyrrolidine-2,5-dione core to the benzyl group through alkylation or amidation reactions.
Critical conditions include:
- Temperature : Reactions often require 60–100°C for boronate ester formation .
- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
- Purification : Column chromatography or HPLC to isolate the product (≥97% purity) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and boron integration. The dioxaborolane protons appear as singlets (δ 1.0–1.3 ppm), while pyrrolidine-2,5-dione signals resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (C₁₆H₂₄BNO₂, [M+H]⁺ at m/z 273.18) .
- HPLC : Purity assessment using C18 reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the presence of the dioxaborolane moiety influence the compound’s reactivity in cross-coupling reactions, and what experimental strategies optimize these reactions?
- Methodological Answer : The dioxaborolane group enables participation in Suzuki-Miyaura couplings, forming C–C bonds with aryl halides. Key optimizations include:
- Ligand Selection : Use of SPhos or XPhos ligands to enhance Pd catalyst turnover .
- Base Optimization : K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (toluene/H₂O) improves reaction efficiency .
- Kinetic Monitoring : Real-time tracking via ¹¹B NMR to detect boronate ester hydrolysis, which reduces yields .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can decomposition pathways be mitigated during storage?
- Methodological Answer :
- pH Stability : Decomposition occurs below pH 4 (acidic hydrolysis of the dioxaborolane) and above pH 9 (ring-opening of pyrrolidine-2,5-dione). Stability is optimal at pH 6–8 .
- Thermal Stability : Degrades above 80°C; store at 2–8°C in amber glass vials to prevent photolysis .
- Mitigation Strategies : Lyophilization under vacuum for long-term storage or formulation with stabilizers (e.g., trehalose) .
Q. How can computational modeling be integrated with experimental data to predict and enhance the compound’s efficacy in catalytic applications?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for boronate-mediated reactions, guiding solvent and catalyst selection .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions if the compound is studied for enzyme inhibition (e.g., proteasome or kinase targets) .
- Machine Learning : Trains models on reaction yield datasets to optimize parameters like temperature and stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
